4-Aminohippuric acid sodium salt hydrate, commonly referred to as aminohippurate sodium, is a derivative of hippuric acid and plays a significant role in medical diagnostics, particularly in assessing renal function. This compound is utilized primarily for measuring effective renal plasma flow (ERPF) and evaluating the excretory capacity of the kidneys. Its chemical structure features a glycine amide of 4-aminobenzoic acid, making it an essential tool in nephrology and pharmacology.
4-Aminohippuric acid sodium salt hydrate is classified under several chemical categories:
The compound's chemical identifiers include a CAS number of 94-16-6 and an IUPAC name of sodium 2-[(4-aminophenyl)formamido]acetate. Its molecular formula is .
The synthesis of 4-Aminohippuric acid sodium salt hydrate typically involves the reaction of p-aminobenzoic acid with glycine under acidic conditions, followed by neutralization with sodium hydroxide to form the sodium salt. The process can be summarized as follows:
This method ensures high purity and yield of the desired compound, which can then be crystallized from aqueous solutions .
The molecular structure of 4-Aminohippuric acid sodium salt hydrate consists of a benzene ring substituted with an amino group and a carboxylic acid moiety linked through an amide bond. The structural representation can be denoted as follows:
The compound's three-dimensional structure can be modeled using various computational chemistry software, allowing for detailed analysis of its conformational properties .
4-Aminohippuric acid sodium salt hydrate undergoes several key reactions relevant to its function in renal diagnostics:
The efficiency of renal clearance is pivotal for determining the compound's utility in clinical settings .
The mechanism of action for 4-Aminohippuric acid sodium salt hydrate primarily involves its filtration and secretion within the renal system:
This mechanism underscores its importance as a non-toxic diagnostic agent .
The physical and chemical properties of 4-Aminohippuric acid sodium salt hydrate are critical for its application in diagnostics:
These properties contribute to its behavior in biological systems and influence its pharmacokinetics .
4-Aminohippuric acid sodium salt hydrate serves several important functions in scientific research and clinical practice:
The application of PAH in renal diagnostics emerged from pioneering mid-20th-century research into renal clearance mechanisms. Homer Smith’s foundational 1943 work established the theoretical framework for using exogenous markers to measure renal plasma flow [1] [4]. PAH was identified as an ideal agent due to its dual elimination pathway: glomerular filtration and near-complete proximal tubular secretion via organic anion transporters (OATs). By 1945, standardized protocols for PAH clearance (CPAH) were integrated into clinical practice, replacing cumbersome and less accurate methods like dye dilution techniques [3] [9].
A pivotal advancement occurred during World War II, when researchers discovered that PAH competitively inhibited penicillin secretion by renal tubules. This observation elucidated the role of OAT-mediated transport and cemented PAH’s utility in probing tubular function [3]. Subsequent refinements included the development of colorimetric assays in the 1950s, later supplanted by high-performance liquid chromatography (HPLC) in the 1980s–1990s for enhanced specificity [9].
Table 1: Key Historical Milestones in PAH Development
Year | Development | Significance |
---|---|---|
1943 | Smith’s formalization of clearance theory | Provided the equation: ERPF = CPAH = (UPAH × V̇)/PPAH [1] |
1944 | Discovery of PAH-penicillin transport competition | Revealed tubular secretory pathways [3] |
1950s | Adoption of colorimetric assays | Enabled widespread clinical PAH measurement |
1980s | Introduction of HPLC methods | Improved analytical specificity and sensitivity [9] |
ERPF Measurement
Renal plasma flow (RPF) represents the volume of plasma delivered to the kidneys per unit time. As the kidneys do not completely extract all solutes from plasma, PAH clearance measures effective RPF (ERPF)—the portion of plasma actively processed by nephrons. At low plasma concentrations (1–2 mg/dL), PAH undergoes near-total extraction (90–92%) from renal capillaries via glomerular filtration and proximal tubular secretion. Thus, its clearance approximates ERPF according to:
ERPF = CPAH = (UPAH × V̇) / PPAHwhere:
The extraction ratio (EPAH), typically 0.92, corrects for incomplete PAH removal:True RPF = CPAH / EPAH [1] [3].
Table 2: Physiological Parameters in PAH-Based ERPF Assessment
Parameter | Value | Physiological Significance |
---|---|---|
PAH Extraction Ratio | 0.90–0.92 | Fraction of PAH removed from plasma per kidney passage [3] |
Normal ERPF (Men) | 675 ± 150 mL/min | Baseline for renal perfusion assessment [4] |
Normal ERPF (Women) | 595 ± 125 mL/min | Gender-adjusted flow rate [4] |
Filtration Fraction | 0.32–0.41 | Ratio of GFR to ERPF; indicates glomerulotubular balance [1] |
TmPAH Measurement
While ERPF reflects renal perfusion, TmPAH quantifies the maximal secretory capacity of proximal tubules. By infusing PAH to saturating plasma levels (40–60 mg/dL), tubular transporters (OAT1/OAT3) become fully occupied. The TmPAH is calculated as:TmPAH = (UPAH × V̇) – (GFR × PPAH × 0.83)where:
Analytical Evolution
Early PAH quantification relied on colorimetric methods prone to interference. Modern HPLC protocols resolve PAH, inulin, and iothalamate simultaneously in serum/urine with high precision. Sample preparation employs ultrafiltration or acetonitrile precipitation to minimize matrix effects [9].
Table 3: Modern Analytical Methods for PAH Quantification
Method | Sample Preparation | Detection | Advantages |
---|---|---|---|
HPLC-UV | Acetonitrile precipitation | 254 nm | Cost-effective; avoids radioactive labels [9] |
HPLC-MS/MS | Ultrafiltration | Mass spectrometry | Enhanced sensitivity for low concentrations |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3